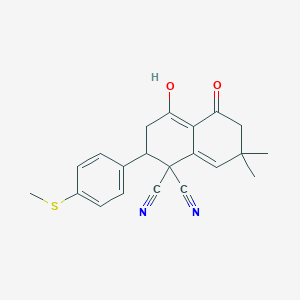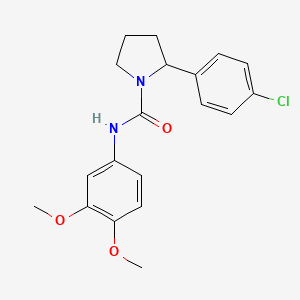
4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a naphthalene core with multiple functional groups, including hydroxyl, methylsulfanyl, and nitrile groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of functional groups: The hydroxyl, methylsulfanyl, and nitrile groups can be introduced through various organic reactions such as nucleophilic substitution, oxidation, and cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile groups would yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of nitrile and hydroxyl groups suggests that it might interact with biological targets through hydrogen bonding and other interactions.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The structural features of the compound may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The hydroxyl and nitrile groups could play a key role in these interactions through hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-7,7-dimethyl-2-phenyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile: Similar structure but lacks the methylsulfanyl group.
4-hydroxy-7,7-dimethyl-2-(4-methoxyphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile: Similar structure but has a methoxy group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile makes it unique compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
Propriétés
IUPAC Name |
4-hydroxy-7,7-dimethyl-2-(4-methylsulfanylphenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-20(2)9-16-19(18(25)10-20)17(24)8-15(21(16,11-22)12-23)13-4-6-14(26-3)7-5-13/h4-7,9,15,24H,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXAXQAIGJODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC=C(C=C3)SC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopropyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5989238.png)
![N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B5989241.png)
![(2-Fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5989246.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5989255.png)
![N-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N'-[2-(PHENYLSULFANYL)PHENYL]GUANIDINE](/img/structure/B5989257.png)
![Ethyl (5E)-5-[(2H-1,3-benzodioxol-5-YL)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5989275.png)
![2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate](/img/structure/B5989276.png)
![7-(2,4-dichlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5989278.png)
![1-[(2,5-dimethylphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5989284.png)
![{3-(3-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5989285.png)
![6-hydroxy-1-methyl-3-phenyl-5-[(Z)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5989286.png)
amino]methyl}-2-thienyl)ethanone](/img/structure/B5989300.png)
![7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5989323.png)

